molecular formula C11H8Cl2N2 B1479288 4-Chloro-6-(4-chlorobenzyl)pyrimidine CAS No. 2092286-02-5

4-Chloro-6-(4-chlorobenzyl)pyrimidine

Cat. No. B1479288
CAS RN: 2092286-02-5
M. Wt: 239.1 g/mol
InChI Key: OCEAGGAFYXNBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-chlorobenzyl)pyrimidine, often referred to as 4C6CB, is an important organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains both an aromatic ring and a pyrimidine ring, and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Electronic and Structural Insights

4-Chloro-6-(4-chlorobenzyl)pyrimidine derivatives have been extensively studied for their electronic and structural parameters. For example, derivatives of thiopyrimidine have shown significant promise in both medicine and nonlinear optics (NLO) fields due to their intriguing electronic properties and potential for NLO applications. These compounds, upon analysis using density functional theory (DFT) and time-dependent DFT (TDDFT), exhibited considerable NLO character, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

Synthesis Methodologies

The synthesis of 4-Chloro-6-(4-chlorobenzyl)pyrimidines has been refined to improve efficiency and yield. Different synthetic routes have been developed, highlighting the versatility of these compounds in chemical synthesis. Notably, one study presented methodologies for preparing these compounds without the need for specialized catalysts, thus offering practical and accessible approaches for synthesizing important enzyme inhibitors (Németh et al., 2010).

Potential Biological Activities

While explicitly avoiding discussions on drug use and side effects, it's worth noting the broader interest in pyrimidine derivatives for their potential biological applications. For instance, the structural analysis of certain pyrimidine derivatives has led to insights into hydrogen bonding mechanisms, which are crucial for molecular recognition processes in biological systems. Such studies contribute to our understanding of how these compounds might interact with biological targets (Jeevaraj et al., 2018).

Antiviral and Anti-inflammatory Potential

Research into pyrimidine derivatives has also uncovered their potential antiviral and anti-inflammatory properties. For instance, novel pyrimidine-5-amino amide and aryl(thio)urea derivatives have been investigated for their anti-Tobacco mosaic virus (TMV) activity, showing promising results that could lead to new antiviral agents (Wei, 2011).

properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEAGGAFYXNBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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